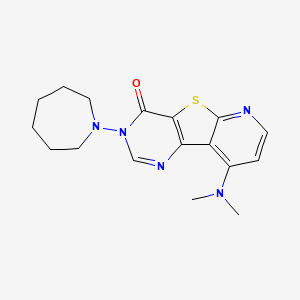

A-841720

Description

Properties

IUPAC Name |

5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWGXEGOXODOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236030 | |

| Record name | A-841720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869802-58-4 | |

| Record name | A-841720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869802584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-841720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-841720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8C5C9D65S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-841720: A Technical Guide to its Mechanism of Action as a Selective mGluR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-841720 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] As a member of the triazafluorenone class of compounds, it has demonstrated significant potential in preclinical models of chronic and neuropathic pain.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its interaction with mGluR1, its impact on downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: mGluR1 Antagonism

This compound exerts its pharmacological effects by specifically binding to and inhibiting the activity of mGluR1, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system.

Binding Affinity and Potency

This compound demonstrates high affinity and potency for mGluR1, as determined by radioligand binding and functional assays.

| Parameter | Species | Value | Assay Type |

| IC50 | Human mGluR1 | 10 nM[1] | Functional Assay (Calcium Mobilization) |

| IC50 | Rat mGluR1 | 1.0 ± 0.2 nM[3] | Functional Assay (Calcium Mobilization) |

| Ki | Rat mGluR1 | 1 nM[3] | Radioligand Binding Assay |

| Selectivity | Over mGluR5 | ~32-fold[3] | Functional Assay (Calcium Mobilization) |

Table 1: In Vitro Affinity and Potency of this compound

Signaling Pathway Modulation

The canonical signaling pathway initiated by the activation of mGluR1 involves its coupling to the Gq/G11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5][6]

This compound, as a non-competitive antagonist, binds to an allosteric site on the mGluR1 receptor, preventing the conformational change necessary for G-protein activation, even in the presence of the endogenous agonist, glutamate. This effectively blocks the entire downstream signaling cascade, preventing the rise in intracellular calcium and the activation of PKC.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro and in vivo experimental protocols.

In Vitro Assays

This assay is employed to determine the binding affinity (Ki) of this compound for the mGluR1 receptor.

-

Objective: To quantify the direct interaction between this compound and mGluR1.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the mGluR1 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high mGluR1 expression.[7]

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled mGluR1 ligand (e.g., [3H]-R214127) and varying concentrations of unlabeled this compound.[7][8]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[7]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.[7]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled mGluR1 antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[3]

-

This functional assay measures the ability of this compound to inhibit mGluR1-mediated increases in intracellular calcium.

-

Objective: To determine the functional potency (IC50) of this compound as an mGluR1 antagonist.

-

General Protocol:

-

Cell Culture: Cells stably expressing mGluR1 (e.g., HEK293 or CHO cells) are plated in a multi-well format.[9][10]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: An mGluR1 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.[3]

-

Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[10]

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.[3]

-

In Vivo Models

This compound has been evaluated in various rodent models of pain to assess its analgesic efficacy.

This model assesses the effects of a compound on both acute and tonic pain.

-

Objective: To evaluate the analgesic effect of this compound on inflammatory pain.

-

General Protocol:

-

Animal Acclimation: Rats are acclimated to the testing environment.

-

Compound Administration: this compound is administered (e.g., intraperitoneally) at various doses (e.g., 1, 3, 10 mg/kg).[2]

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

-

Behavioral Observation: The amount of time the animal spends flinching, licking, or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-60 minutes post-injection, representing inflammatory pain).

-

Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and compared between vehicle- and this compound-treated groups.

-

This model is used to induce a persistent inflammatory state, mimicking chronic inflammatory pain.

-

Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain.

-

General Protocol:

-

CFA Injection: Complete Freund's Adjuvant is injected into the hind paw of the rat, inducing localized inflammation and hypersensitivity.

-

Assessment of Hypersensitivity: Mechanical allodynia (pain response to a normally non-painful stimulus) is measured using von Frey filaments at baseline and at various time points after CFA injection.

-

Compound Administration: this compound is administered at various doses (e.g., starting at 10 mg/kg).[2]

-

Post-treatment Assessment: Mechanical allodynia is reassessed after compound administration.

-

Data Analysis: The paw withdrawal threshold in response to the von Frey filaments is determined and compared between pre- and post-treatment, and between vehicle- and this compound-treated groups.

-

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of mGluR1. Its mechanism of action involves the allosteric inhibition of the mGluR1 receptor, leading to the blockade of the Gq-mediated signaling cascade and subsequent intracellular calcium mobilization. The in vitro and in vivo experimental data robustly support its role as an mGluR1 antagonist with significant analgesic properties in preclinical models of pain. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with or interested in the therapeutic potential of this compound and other mGluR1 modulators.

References

- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]

- 3. Fear Conditioning, Synaptic Plasticity, and the Amygdala: Implications for Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amygdala Metabotropic Glutamate Receptor 1 Influences Synaptic Transmission to Participate in Fentanyl-Induced Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging Trends in Pain Modulation by Metabotropic Glutamate Receptors [frontiersin.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A-841720: A Case of Mistaken Identity - Unveiling its True Pharmacological Target

Initial investigations into the compound A-841720 as a selective alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist have revealed a significant discrepancy in its primary pharmacological action. Contrary to the initial premise, comprehensive literature review identifies this compound not as an α7 nAChR agonist, but as a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).

This in-depth guide addresses this critical finding, presenting the documented evidence for this compound's activity as an mGluR1 antagonist and clarifying its pharmacological profile for researchers, scientists, and drug development professionals.

Correcting the Pharmacological Profile: this compound as an mGluR1 Antagonist

This compound has been characterized as a novel, potent, and non-competitive antagonist of the mGluR1 receptor.[1][2][3] It demonstrates high affinity for this receptor and selectivity over other mGluR subtypes and a wide range of other neurotransmitter receptors, ion channels, and transporters.[1][2]

Quantitative Analysis of mGluR1 Antagonism

The inhibitory activity of this compound on mGluR1 has been quantified in several studies. The following table summarizes the key in vitro data:

| Receptor Target | Assay Type | Species | IC50 | Ki | Reference |

| mGluR1 | Agonist-induced Calcium Mobilization | Human | 10.7 ± 3.9 nM | - | [1] |

| mGluR1 | Agonist-induced Calcium Mobilization | Rat (native) | 1.0 ± 0.2 nM | - | [1] |

| mGluR1 | [3H]-R214127 Competition Binding | Rat | - | 1 nM | [3] |

| mGluR5 | Agonist-induced Calcium Mobilization | Human | 342 nM | - | [2] |

IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is.

As the data indicates, this compound exhibits high potency in inhibiting mGluR1 activity, with significantly lower potency at the related mGluR5 receptor, demonstrating its selectivity.[2]

Signaling Pathway of this compound as an mGluR1 Antagonist

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR1 receptor, preventing this signaling cascade even in the presence of glutamate.

Implications for Research and Development

The correct identification of this compound's primary target is crucial for its application in preclinical research. Its potent mGluR1 antagonism makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes, including pain, motor control, and cognition.[1][4] However, studies have also indicated that the analgesic effects of this compound are associated with motor and cognitive side effects, which may limit its therapeutic potential.[1][4]

Experimental Protocols

Due to the established role of this compound as an mGluR1 antagonist, the relevant experimental protocols would focus on assays that measure the activity of this receptor and its downstream signaling, as well as behavioral models sensitive to mGluR1 modulation.

In Vitro: Agonist-Induced Calcium Mobilization Assay

This assay is used to determine the functional activity of compounds at Gq-coupled receptors like mGluR1.

In Vivo: Models of Pain and Cognition

Preclinical studies have utilized various animal models to assess the effects of this compound.

-

Pain Models: These include the complete Freund's adjuvant (CFA)-induced inflammatory pain model and the spinal nerve ligation (SNL) model of neuropathic pain, where mechanical allodynia is measured.[1]

-

Cognitive Models: The Y-maze and Morris Water Maze tests have been used to assess the impact of this compound on cognitive function.[1]

Conclusion

The available scientific evidence unequivocally identifies this compound as a potent and selective non-competitive mGluR1 antagonist. The initial premise of it being a selective α7 nAChR agonist is not supported by the literature. This technical guide serves to correct this misidentification and provide researchers and drug development professionals with an accurate pharmacological profile of this compound, ensuring its appropriate use in preclinical research targeting the metabotropic glutamate receptor system. Any future research involving this compound should be designed and interpreted based on its established activity as an mGluR1 antagonist.

References

- 1. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the mGluR1 antagonist this compound in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

A-841720: A Technical Guide for Researchers

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the Potent mGluR1 Antagonist

Abstract

A-841720 is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its role as a modulator of the mGluR1 signaling pathway. Detailed methodologies for its synthesis, purification, and characterization, where publicly available, are presented. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of mGluR1 antagonists.

Chemical Structure and Identification

This compound is a heterocyclic compound with the systematic name 9-(Dimethylamino)-3-(hexahydro-1H-azepin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one.[1] Its structure is characterized by a fused pyridothienopyrimidinone core, a dimethylamino substituent, and a hexahydro-1H-azepin-1-yl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Systematic Name | 9-(Dimethylamino)-3-(hexahydro-1H-azepin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | [1] |

| CAS Number | 869802-58-4 | [1] |

| Molecular Formula | C₁₇H₂₁N₅OS | [1] |

| SMILES | CN(C)c1ccnc2c1c3c(c(=O)n(cn3)N4CCCCCC4)s2 | [1] |

| InChI Key | GYWGXEGOXODOQU-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the known chemical and physical properties of this compound is provided below. It is important to note that comprehensive public data on properties such as melting point, boiling point, and pKa are limited.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 343.45 g/mol | [1] |

| Solubility | Soluble in DMSO | |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| pKa | Not publicly available |

Biological Activity and Signaling Pathway

This compound acts as a potent, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[2][3] mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.

Upon activation by its endogenous ligand, glutamate, mGluR1 initiates a signaling cascade through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR1 receptor, preventing its activation by glutamate and thereby inhibiting this downstream signaling cascade.

Table 3: Pharmacological Data for this compound

| Parameter | Species | Value | Assay | Reference |

| IC₅₀ | Human | 10.7 ± 3.9 nM | Agonist-induced calcium mobilization | [2][3] |

| IC₅₀ | Rat | 1.0 ± 0.2 nM | Agonist-induced calcium mobilization | [2][3] |

| ED₅₀ | Rat | 23 µmol/kg | Complete Freund's adjuvant-induced inflammatory pain | [2][3] |

| ED₅₀ | Rat | 27 µmol/kg | L5-L6 spinal nerve ligation model of neuropathic pain | [2][3] |

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and characterization of this compound are scarce. However, based on general methodologies for the synthesis of similar pyridothienopyrimidinone derivatives, a plausible workflow can be outlined.

Synthesis

The synthesis of pyridothienopyrimidinone derivatives often involves a multi-step process starting from a substituted aminothiophene precursor. A generalized synthetic workflow is depicted below.

Purification

Purification of the final compound would typically involve standard chromatographic techniques.

-

Column Chromatography: Initial purification of the crude product is likely achieved using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol) to separate the desired product from unreacted starting materials and byproducts.

-

Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture to obtain a highly pure crystalline solid.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by identifying the chemical shifts, coupling constants, and integration of the protons and carbons, respectively, which should be consistent with the proposed structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by HPLC, typically using a reverse-phase column and a mobile phase gradient of acetonitrile (B52724) and water, with detection by UV absorbance.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the mGluR1 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of mGluR1 antagonism in various neurological and psychiatric disorders. This technical guide provides a foundational understanding of the key chemical and biological properties of this compound, though a lack of publicly available, detailed experimental protocols necessitates reliance on generalized methodologies for its synthesis and characterization. Further research and publication of detailed experimental data will be crucial for advancing the study of this important molecule.

References

- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A-841720 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound A-841720, including its fundamental properties. Due to the limited publicly available information, this document focuses on the confirmed chemical identifiers of this compound. Further in-depth experimental data, detailed protocols, and specific signaling pathway interactions are not available in the public domain, suggesting that this compound may be an internal research compound not yet extensively described in scientific literature.

Core Compound Identification

This compound is identified by the following chemical descriptors:

| Property | Value |

| CAS Number | 869802-58-4 |

| Molecular Formula | C17H21N5OS |

Structural Information

The systematic name for the molecular structure corresponding to the provided CAS number and molecular formula is 9-(dimethylamino)-3-(hexahydro-1H-azepin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one.

Biological Context and Potential Signaling Pathways

While specific biological activity for this compound is not publicly documented, its core structure, a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, is a scaffold found in numerous compounds investigated as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer.

The general mechanism of action for kinase inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Hypothetical Signaling Pathway Involvement:

Based on the activities of structurally related compounds, this compound could potentially interact with one or more kinase-driven signaling pathways. A generalized schematic of a kinase signaling pathway is presented below.

Figure 1. Hypothetical inhibition of a generic kinase signaling pathway by this compound.

Experimental Protocols: A General Framework

Due to the absence of specific published studies on this compound, this section outlines a general experimental workflow that researchers would typically follow to characterize a novel kinase inhibitor.

A. Synthesis and Purification:

-

A multi-step organic synthesis would be required to construct the pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core and introduce the dimethylamino and hexahydro-1H-azepin-1-yl substituents.

-

Purification would likely be achieved through column chromatography followed by recrystallization.

-

Characterization of the final product would involve techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its identity and purity.

B. In Vitro Kinase Assays:

-

To determine the inhibitory activity of this compound, a panel of in vitro kinase assays would be performed.

-

These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.

-

The half-maximal inhibitory concentration (IC50) would be calculated to quantify the potency of this compound against each kinase.

C. Cell-Based Assays:

-

Cellular assays would be conducted to assess the effect of this compound on cell proliferation, viability, and apoptosis in relevant cancer cell lines.

-

Western blotting would be used to probe the phosphorylation status of key proteins within specific signaling pathways to confirm the mechanism of action within a cellular context.

D. In Vivo Efficacy Studies:

-

If promising in vitro activity is observed, in vivo studies in animal models (e.g., mouse xenograft models of human tumors) would be initiated to evaluate the anti-tumor efficacy, pharmacokinetics, and tolerability of this compound.

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel kinase inhibitor.

Figure 2. Generalized experimental workflow for kinase inhibitor drug discovery.

Conclusion

This compound is a chemical entity with a defined molecular formula and CAS number. Its chemical structure suggests potential activity as a kinase inhibitor. However, a comprehensive understanding of its synthesis, specific biological targets, mechanism of action, and therapeutic potential is hampered by the current lack of publicly available data. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development who may encounter this or structurally related compounds in their work. Further investigation, contingent on the availability of the compound and its associated primary research, is necessary to fully elucidate the scientific and therapeutic relevance of this compound.

A-841720: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-841720 is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Its discovery has provided a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1, particularly in the context of pain and neurological disorders. This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Introduction: The Discovery of a Selective mGluR1 Antagonist

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Among the eight subtypes, mGluR1 is predominantly expressed in the cerebellum, hippocampus, and thalamus, and is implicated in various neurological and psychiatric conditions. The development of selective mGluR1 antagonists has been a key objective in neuroscience research to elucidate the therapeutic potential of targeting this receptor.

This compound, with the chemical name 9-dimethylamino-3-(N-hexamethyleneiminyl)-3H-5-thia-1,3,6-triazafluoren-4-one, emerged from a discovery program aimed at identifying novel, potent, and selective non-competitive antagonists of mGluR1. Its unique heterocyclic core distinguishes it from other classes of mGluR1 modulators.

Synthesis Pathway

The synthesis of this compound was first described by Zheng et al. in 2006. While the original detailed protocol is proprietary, a plausible synthetic route can be constructed based on the synthesis of similar thiatriazafluorenone derivatives. The proposed pathway involves a multi-step sequence to construct the complex heterocyclic scaffold.

Proposed Synthesis Workflow

Caption: Proposed high-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of the Thieno[2,3-d]pyrimidine (B153573) Core (Intermediate 1)

-

A substituted 2-aminothiophene-3-carbonitrile (B183302) (Starting Material A) is condensed with a suitable pyrimidine (B1678525) precursor (Starting Material B) under basic conditions. The reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The product is isolated by precipitation upon cooling and purified by recrystallization.

-

-

Step 2: Functionalization of the Thieno[2,3-d]pyrimidine (Intermediate 2)

-

The thieno[2,3-d]pyrimidine core is then functionalized, for instance, by introducing a leaving group at a key position. This can be achieved through halogenation using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃).

-

-

Step 3: Cyclization to form the Thiatriazafluorenone Scaffold (Intermediate 3)

-

An intramolecular cyclization reaction is performed to construct the final ring of the tetracyclic system. This step might involve a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the crucial carbon-nitrogen bond.

-

-

Step 4: Introduction of the Dimethylamino and Hexamethyleneiminyl Groups (this compound)

-

The final step involves the nucleophilic substitution of remaining leaving groups with dimethylamine (B145610) and hexamethyleneimine. These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to yield the final product, this compound. Purification is achieved through column chromatography.

-

Biological Activity and Data

This compound is a highly potent and selective non-competitive antagonist of mGluR1. Its biological activity has been characterized through various in vitro and in vivo assays.

Quantitative Data Summary

| Parameter | Species | Receptor | Value | Assay Type |

| IC₅₀ | Human | mGluR1 | 10.7 ± 3.9 nM[1] | Calcium Mobilization (FLIPR) |

| Rat | mGluR1 | 1.0 ± 0.2 nM[1] | Calcium Mobilization (FLIPR) | |

| Human | mGluR5 | 342 nM | Calcium Mobilization (FLIPR) | |

| Kᵢ | Rat | mGluR1 | 1 nM[1] | Radioligand Binding ([³H]-R214127) |

Experimental Protocols

-

Membrane Preparation: Membranes are prepared from rat cerebellum, a region with high mGluR1 expression. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes.

-

Binding Reaction: The membranes are incubated with a fixed concentration of the radiolabeled mGluR1 antagonist, [³H]-R214127, and varying concentrations of the test compound (this compound).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human or rat mGluR1 are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (this compound) is added to the wells at various concentrations.

-

Agonist Stimulation: After a pre-incubation period with the antagonist, a specific mGluR1 agonist (e.g., L-quisqualate) is added to stimulate the receptor.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀) is determined.

Mechanism of Action and Signaling Pathway

This compound acts as a non-competitive antagonist at the mGluR1 receptor. This means it does not compete with the endogenous ligand, glutamate, for the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and preventing its activation even when glutamate is bound.

The mGluR1 receptor is coupled to the Gq family of G proteins. Upon activation by glutamate, mGluR1 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound blocks this entire downstream signaling cascade by preventing the initial activation of the mGluR1 receptor.

mGluR1 Signaling Pathway and Inhibition by this compound

References

A-841720: Unraveling the Pharmacokinetic Profile and Bioavailability

Notice: Publicly available scientific literature and databases do not contain specific information regarding the pharmacokinetics and bioavailability of a compound designated as "A-841720." The following in-depth technical guide is a structured template illustrating the expected data presentation, experimental protocols, and visualizations that would be included if such data were accessible. This framework is designed to guide researchers, scientists, and drug development professionals in organizing and interpreting pharmacokinetic data for novel chemical entities.

Executive Summary

This section would typically provide a high-level overview of the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings regarding its bioavailability, half-life, and potential for drug-drug interactions would be summarized for quick reference.

Pharmacokinetic Parameters

Comprehensive pharmacokinetic data is crucial for understanding a compound's behavior in a biological system. The following tables are placeholders for the quantitative data that would be essential for a thorough evaluation of this compound.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |

| Mouse | |||||||

| Rat | |||||||

| Dog | |||||||

| Monkey |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Single-Dose Oral Pharmacokinetic Parameters and Bioavailability of this compound in Preclinical Species

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) | t½ (h) | F (%) |

| Mouse | ||||||

| Rat | ||||||

| Dog | ||||||

| Monkey |

F (%): Absolute oral bioavailability.

Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of scientific findings. This section would outline the precise experimental conditions under which the pharmacokinetic data for this compound were generated.

Animal Models

Studies would typically be conducted in standard preclinical species such as mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys. Details on the age, weight, and health status of the animals, as well as housing and fasting conditions, would be provided.

Dosing and Sample Collection

-

Intravenous Administration: this compound would be formulated in an appropriate vehicle (e.g., saline, PEG400/ethanol/water) and administered as a bolus injection or infusion via a suitable vein (e.g., tail vein in rodents, cephalic vein in larger animals).

-

Oral Administration: The compound would be administered by oral gavage as a solution or suspension in a vehicle like carboxymethylcellulose.

-

Blood Sampling: Serial blood samples would be collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma would be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of this compound would be determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This section would detail the sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic conditions (column, mobile phases, gradient), and mass spectrometric parameters (ionization mode, transitions monitored for the analyte and internal standard).

Pharmacokinetic Analysis

Pharmacokinetic parameters would be calculated using non-compartmental analysis (NCA) with software such as WinNonlin®. This would include the calculation of Cmax, Tmax, AUC, t½, CL, and Vd. Absolute oral bioavailability (F) would be calculated as: (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.

Visualizations of Key Processes

Diagrams are invaluable for illustrating complex biological and experimental workflows. The following are examples of diagrams that would be generated using Graphviz (DOT language) to visualize processes related to the study of this compound.

Caption: High-level experimental workflow for a typical preclinical pharmacokinetic study.

Caption: Logical relationships in the disposition of an orally administered drug.

Discussion and Conclusion

A Deep Dive into the CNS Pharmacodynamics of A-841720: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A-841720 is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound within the central nervous system (CNS), detailing its binding affinity, functional potency, selectivity, and its effects on downstream signaling pathways and in vivo neuronal activity. The information presented is curated from preclinical research and is intended to serve as a valuable resource for professionals in the fields of neuroscience and drug development.

Core Pharmacodynamic Properties of this compound

This compound exhibits high affinity and potent antagonist activity at the mGluR1 receptor. Its non-competitive mechanism of action involves binding to an allosteric site on the receptor, thereby inhibiting the response to the endogenous ligand, glutamate.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Rat mGluR1 (Cerebellar Membranes) | 1 nM | [1] |

| Functional Potency (IC50) | Human mGluR1 (Recombinant) | 10.7 ± 3.9 nM | [1][2] |

| Functional Potency (IC50) | Native Rat mGluR1 | 1.0 ± 0.2 nM | [1][2] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Species/System | Potency (IC50) | Selectivity vs. h/r mGluR1 | Reference |

| mGluR5 | Human (Recombinant) | 342 nM | ~32-fold | [3] |

| mGluR5 | Human (Recombinant) | 343 nM | ~32-fold | [1] |

Note: this compound has been reported to have no significant activity at a range of other neurotransmitter receptors, ion channels, and transporters, though a comprehensive screening panel is not publicly available.[2][3]

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Endpoint | Effective Dose (ED50) / Dose | Reference |

| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Reduction of tactile allodynia | 10 mg/kg (significant reduction) | [4] |

| Formalin-induced Pain | Rat | Reduction of formalin-induced behaviors | 1 mg/kg (significant reduction) | [4] |

| Sciatic Nerve Chronic Constriction Injury (Neuropathic Pain) | Rat | Reduction of mechanical allodynia | 28 µmol/kg | [2] |

| L5-L6 Spinal Nerve Ligation (SNL) (Neuropathic Pain) | Rat | Reduction of evoked firing in spinal wide dynamic range neurons | Not specified | [2] |

| Radial-Maze Task (Cognition) | Rat | Reduction in spontaneous alternations | 3 mg/kg (significant reduction) | [4] |

| Contextual-Fear Conditioning (Cognition) | Rat | Reduction in freezing behavior | 10 mg/kg (significant reduction) | [4] |

| Passive-Avoidance Task (Cognition) | Rat | Reduction in latency to enter dark box | 10 mg/kg (significant reduction) | [4] |

Signaling Pathways and Mechanism of Action

As a non-competitive antagonist of mGluR1, this compound inhibits the downstream signaling cascade typically initiated by glutamate binding. mGluR1 is a Gq-coupled receptor, and its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound effectively attenuates the excitatory effects mediated by mGluR1 activation.

References

- 1. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of this compound, a novel non-competitive mGluR1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparison of the mGluR1 antagonist this compound in rat models of pain and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

The JAK2-STAT3 Signaling Pathway: A Comprehensive Technical Guide for Researchers

Disclaimer: Initial searches for the compound A-841720 (CAS 869802-58-4) indicate that it is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] Currently, there is no publicly available scientific literature that establishes a direct link between this compound and the JAK2-STAT3 signaling pathway. Therefore, this guide will provide a comprehensive overview of the JAK2-STAT3 signaling pathway, its role in cellular processes, and the methodologies used to study its activity and inhibition, which appears to be the core interest of the inquiry.

Introduction to the JAK2-STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical cellular cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating a wide array of biological processes including cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of this pathway is frequently implicated in various diseases, most notably in cancer and autoimmune disorders.

The canonical activation of the pathway begins with the binding of a ligand, such as a cytokine or growth factor, to its specific receptor on the cell surface. This binding event induces receptor dimerization, which brings the associated JAK2 proteins into close proximity, leading to their autophosphorylation and activation. The activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT3 proteins. STAT3 monomers are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by JAK2 on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 proteins, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.

Core Components and Mechanism of the JAK2-STAT3 Pathway

The JAK2-STAT3 pathway is a multi-step process involving several key proteins:

-

Ligands: A diverse range of cytokines (e.g., IL-6, IL-11) and growth factors (e.g., EGF, PDGF) initiate signaling through this pathway.

-

Receptors: Transmembrane receptors, often lacking intrinsic kinase activity, that associate with JAKs.

-

JAK2 (Janus Kinase 2): A non-receptor tyrosine kinase that is essential for initiating the phosphorylation cascade.

-

STAT3 (Signal Transducer and Activator of Transcription 3): A latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus to regulate gene expression.

The signaling cascade can be summarized in the following steps:

-

Ligand Binding and Receptor Dimerization: The process is initiated by the binding of a specific ligand to its receptor.

-

JAK2 Activation: Receptor dimerization leads to the trans-phosphorylation and activation of JAK2.

-

Receptor Phosphorylation: Activated JAK2 phosphorylates tyrosine residues on the receptor's cytoplasmic domain.

-

STAT3 Recruitment and Phosphorylation: STAT3 is recruited to the phosphorylated receptor and is itself phosphorylated by JAK2.

-

STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 dimerizes and translocates into the nucleus.

-

Gene Transcription: In the nucleus, STAT3 dimers bind to DNA and regulate the expression of target genes involved in various cellular functions.

Figure 1: The JAK2-STAT3 signaling pathway.

Experimental Protocols for Studying the JAK2-STAT3 Pathway

A variety of experimental techniques are employed to investigate the activity of the JAK2-STAT3 pathway and to screen for potential inhibitors.

Kinase Assays for JAK2 Activity

Biochemical assays are used to measure the enzymatic activity of JAK2 and the inhibitory potential of compounds.

Table 1: Representative JAK2 Kinase Inhibition Data for Known Inhibitors

| Compound | IC50 (nM) for JAK2 | Assay Type | Reference |

| Ruxolitinib (B1666119) | 3.3 | Cell-free | [2] |

| Fedratinib | 6 | Cell-free | [3] |

| Momelotinib | 18 | Cell-free | [2] |

| Lestaurtinib | 1 | Cell-free | [3] |

Protocol: In Vitro JAK2 Kinase Assay (Example)

This protocol is a generalized example and may require optimization based on specific reagents and equipment.

-

Reagents and Materials:

-

Recombinant human JAK2 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide with a tyrosine residue)

-

Test compound (inhibitor)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the JAK2 enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Figure 2: General workflow for a JAK2 kinase inhibition assay.

Cellular Assays for STAT3 Phosphorylation

Cell-based assays are crucial to confirm that a compound can inhibit the JAK2-STAT3 pathway within a cellular context. Western blotting is a common method to detect the phosphorylation status of STAT3.

Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

-

Cell Culture and Treatment:

-

Culture cells known to have an active JAK2-STAT3 pathway (e.g., cancer cell lines with activating JAK2 mutations).

-

Treat the cells with various concentrations of the test inhibitor for a specific duration.

-

Include positive (e.g., cytokine stimulation) and negative (untreated) controls.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a housekeeping protein (e.g., GAPDH or β-actin).

-

Table 2: Example Data from a Western Blot Experiment

(This is a conceptual representation of expected results)

| Treatment | p-STAT3 (Tyr705) Intensity | Total STAT3 Intensity | GAPDH Intensity |

| Untreated Control | +++ | +++ | +++ |

| Cytokine Stimulation | +++++ | +++ | +++ |

| Inhibitor (Low Conc.) | ++ | +++ | +++ |

| Inhibitor (High Conc.) | + | +++ | +++ |

In Vivo Studies

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a JAK2-STAT3 pathway inhibitor in a whole-organism context. These studies often utilize animal models of diseases where the pathway is implicated, such as myeloproliferative neoplasms or various cancers.

Example of an In Vivo Study Design:

-

Animal Model: Use of a relevant animal model, for instance, mice xenografted with a human cancer cell line known to have a constitutively active JAK2-STAT3 pathway.

-

Treatment Groups:

-

Vehicle control group

-

Positive control group (e.g., a known JAK2 inhibitor like ruxolitinib)

-

Multiple dose groups for the test compound

-

-

Administration: The test compound is administered through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined dosing schedule.

-

Efficacy Endpoints:

-

Tumor growth inhibition (measured by tumor volume and weight)

-

Survival analysis

-

-

Pharmacodynamic (PD) Biomarkers:

-

Collection of tumor and/or surrogate tissue samples at various time points to assess the level of p-STAT3 to confirm target engagement.

-

-

Safety and Tolerability:

-

Monitoring of animal body weight, clinical signs, and potential toxicities.

-

Conclusion

The JAK2-STAT3 signaling pathway is a well-validated target for therapeutic intervention in a range of diseases. A thorough understanding of its mechanism and the availability of robust experimental protocols are fundamental for the discovery and development of novel inhibitors. While this compound has been identified as an mGluR1 antagonist, the methodologies described in this guide are applicable to the evaluation of any compound for its potential to modulate the JAK2-STAT3 pathway. Researchers and drug development professionals can utilize these established assays to characterize the activity of new chemical entities and advance promising candidates toward clinical development.

References

The Role of Alpha-7 Nicotinic Acetylcholine Receptor Agonists in the Cholinergic Anti-Inflammatory Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholinergic anti-inflammatory pathway (CAP) is a crucial neuro-immune regulatory circuit that controls inflammation. This pathway is primarily mediated by the vagus nerve, which releases the neurotransmitter acetylcholine (B1216132) (ACh). ACh interacts with alpha-7 nicotinic acetylcholine receptors (α7nAChR) expressed on immune cells, particularly macrophages, to inhibit the production and release of pro-inflammatory cytokines. This guide provides a detailed technical overview of the role of selective α7nAChR agonists in activating the CAP, with a focus on the well-characterized agonist PNU-282987 as a representative molecule. The originally requested compound, A-841720, could not be identified in publicly available scientific literature, suggesting it may be an internal designation or a misnomer. PNU-282987 serves as an excellent surrogate due to its high selectivity and extensive characterization in the context of inflammation.

Core Mechanism of Action

The activation of the cholinergic anti-inflammatory pathway by α7nAChR agonists leads to a reduction in the inflammatory response. This is achieved through the modulation of intracellular signaling cascades that govern the synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1][2][3]

Quantitative Data for PNU-282987

The following table summarizes key quantitative data for the selective α7nAChR agonist PNU-282987, providing insights into its potency and selectivity.

| Parameter | Value | Species | Receptor/Target | Reference |

| Binding Affinity (Ki) | 26 nM | Rat | α7 nAChR | [4] |

| Agonist Activity (EC50) | 154 nM | - | α7 nAChR | [5] |

| Binding Affinity (Ki) | 930 nM | - | 5-HT3 Receptor | [4] |

| In Vivo Anti-inflammatory Dose | 3 - 10 mg/kg | Rat/Mouse | - | [2][6][7] |

Signaling Pathways

The activation of α7nAChR by an agonist like PNU-282987 triggers a complex network of intracellular signaling events that ultimately suppress the inflammatory response. The two major pathways implicated are the inhibition of NF-κB and the activation of JAK2/STAT3.

NF-κB Inhibition Pathway

Activation of α7nAChR by PNU-282987 has been shown to inhibit the canonical NF-κB signaling pathway.[1][2] This is a critical anti-inflammatory mechanism, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines. The inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.[1][2]

JAK2-STAT3 Activation Pathway

In addition to inhibiting NF-κB, α7nAChR activation can also lead to the phosphorylation and activation of the JAK2/STAT3 signaling pathway.[3] Activated STAT3 can have anti-inflammatory effects by promoting the expression of anti-inflammatory mediators and inhibiting pro-inflammatory gene expression.

Experimental Protocols

The anti-inflammatory effects of α7nAChR agonists are typically evaluated using in vitro and in vivo models of inflammation. A common approach is to use lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response.

In Vitro: LPS-Stimulated Macrophage Assay

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with LPS.

Detailed Methodology:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media and seeded in multi-well plates.[2]

-

Pre-treatment: Cells are pre-treated with various concentrations of the α7nAChR agonist (e.g., PNU-282987) for a specified period (e.g., 30 minutes to 2 hours).[8][9]

-

Stimulation: Macrophages are then stimulated with LPS (e.g., 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[2][9]

-

Incubation: The cells are incubated for a period of time (e.g., 4 to 24 hours) to allow for cytokine production and release.[8]

-

Cytokine Measurement: The supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[8]

-

Data Analysis: The inhibitory effect of the compound is determined by comparing cytokine levels in the treated groups to the LPS-only control group. The half-maximal inhibitory concentration (IC50) can be calculated.

In Vivo: LPS-Induced Endotoxemia Model

This model evaluates the systemic anti-inflammatory effects of a compound in a living organism.

Detailed Methodology:

-

Animal Model: Mice (e.g., C57BL/6) or rats are used for this model.[2]

-

Compound Administration: The α7nAChR agonist (e.g., PNU-282987) is administered to the animals via a relevant route (e.g., intraperitoneal injection, oral gavage) at various doses.[2][6]

-

LPS Challenge: After a specific pre-treatment time (e.g., 30 minutes to 1 hour), the animals are challenged with a systemic injection of LPS to induce endotoxemia.[2]

-

Sample Collection: At a predetermined time point after the LPS challenge (e.g., 90 minutes to 6 hours), blood samples are collected.[2]

-

Cytokine Analysis: Serum or plasma is prepared from the blood samples, and the levels of systemic pro-inflammatory cytokines are measured using ELISA.

-

Outcome Measures: The primary outcome is the reduction in serum cytokine levels in the treated groups compared to the vehicle-treated, LPS-challenged group. Other parameters such as survival rates and organ damage can also be assessed.

Conclusion

Selective activation of the α7 nicotinic acetylcholine receptor presents a promising therapeutic strategy for a wide range of inflammatory diseases. Compounds like PNU-282987, by specifically targeting this receptor, can effectively dampen the pro-inflammatory cascade through the inhibition of the NF-κB pathway and potential activation of the JAK2/STAT3 pathway. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel α7nAChR agonists. As our understanding of the intricate signaling networks of the cholinergic anti-inflammatory pathway continues to grow, so too will the opportunities for developing targeted and effective anti-inflammatory therapies.

References

- 1. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. Activation of α7 Nicotinic Acetylcholine Receptor Upregulates HLA-DR and Macrophage Receptors: Potential Role in Adaptive Immunity and in Preventing Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

A-84543: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-84543 is a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Developed by Abbott Laboratories, this compound has become a valuable tool in neuroscience research for elucidating the structure, function, and physiological roles of this specific nAChR subtype. Its high affinity and selectivity make it an ideal ligand for studying the involvement of α4β2 receptors in various neurological processes, including learning, memory, and attention, as well as their role in pathological conditions. This guide provides an in-depth overview of A-84543, including its pharmacological properties, experimental protocols for its use, and the signaling pathways it modulates.

Core Compound Profile

A-84543, with the IUPAC name 3-[[(2S)-1-Methyl-2-pyrrolidinyl]methoxy}pyridine, is a pyridyl ether analog of nicotine.[1] It acts as an agonist at neuronal nAChRs with a high degree of selectivity for the α4β2 subtype.[1] This selectivity allows researchers to probe the specific functions of α4β2 receptors both in vitro and in vivo.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of A-84543 for various nAChR subtypes. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity of A-84543 at Neuronal nAChR Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |

| α4β2 | [3H]Epibatidine | 3.44 ± 0.79 | Rat Cerebral Cortex | [2] |

| α2β2 | [3H]Epibatidine | High Affinity | Stably transfected HEK cells | [2][3] |

| α3β4 | [3H]Epibatidine | >10,000 | Stably transfected HEK cells | [2] |

| α7 | [3H]Epibatidine | Moderate Affinity | Stably transfected HEK cells | [2][3] |

Note: Ki values were determined through competitive binding assays.

Table 2: Functional Activity of A-84543 at Neuronal nAChR Subtypes

| Receptor Subtype | Assay Type | Activity | Potency | Reference |

| α3β4 | 86Rb+ Efflux | Partial Agonist | Low Potency | [2][3] |

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize the interaction of A-84543 with nAChRs.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of A-84543 for specific nAChR subtypes.

Objective: To determine the inhibitory constant (Ki) of A-84543 by measuring its ability to displace a radiolabeled ligand from nAChRs.

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., rat cerebral cortex for α4β2).

-

Radioligand (e.g., [3H]Epibatidine).

-

A-84543 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of A-84543.

-

In a multi-well plate, combine the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of A-84543.

-

Incubate the mixture at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

-

Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

86Rb+ Efflux Assay

This functional assay measures the ability of A-84543 to activate nAChR ion channels, leading to the efflux of Rubidium-86 (a potassium ion analog).

Objective: To assess the agonist or antagonist activity of A-84543 by measuring its effect on ion flux through nAChRs.

Materials:

-

Cells stably expressing the nAChR subtype of interest (e.g., HEK cells).

-

86RbCl (radioactive rubidium).

-

Loading buffer (e.g., growth medium).

-

Assay buffer (e.g., HEPES-buffered saline).

-

A-84543 at various concentrations.

-

Scintillation fluid and counter.

Procedure:

-

Culture cells expressing the target nAChR subtype in multi-well plates.

-

Load the cells with 86Rb+ by incubating them in a loading buffer containing 86RbCl for a sufficient time (e.g., 2-4 hours) to allow for intracellular accumulation.

-

Wash the cells with assay buffer to remove extracellular 86Rb+.

-

Add assay buffer containing different concentrations of A-84543 to the cells.

-

Incubate for a short period (e.g., 2-5 minutes) to allow for agonist-induced channel opening and 86Rb+ efflux.

-

Collect the supernatant (containing the effluxed 86Rb+).

-

Lyse the cells to release the remaining intracellular 86Rb+.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of 86Rb+ efflux for each concentration of A-84543.

-

Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of A-84543.

Signaling Pathways

Activation of α4β2 nAChRs by agonists like A-84543 can trigger both ionotropic and metabotropic signaling cascades.

Ionotropic Signaling

The canonical pathway involves the direct opening of the ion channel upon agonist binding, leading to an influx of cations (primarily Na+ and Ca2+). This results in membrane depolarization and the initiation of downstream cellular responses.

Metabotropic Signaling

Recent evidence suggests that α4β2 nAChRs can also engage in metabotropic signaling, independent of ion flux. One such pathway involves the activation of Protein Kinase CβII (PKCβII).

Upon nicotinic stimulation, the α4β2 nAChR can activate Src kinase in a β-arrestin1 and 14-3-3η-dependent manner.[4] Activated Src then phosphorylates Syk, which in turn interacts with Phospholipase C γ1 (PLCγ1).[4] This leads to the production of diacylglycerol (DAG), which recruits and activates PKCβII at the cell membrane.[4] Activated PKCβII can then exert a positive feedback effect on Src activation, amplifying the signal.[4]

Conclusion

A-84543 is a powerful and selective pharmacological tool for investigating the α4β2 neuronal nicotinic acetylcholine receptor. Its well-characterized binding profile and functional activity, combined with established experimental protocols, enable researchers to dissect the intricate roles of this receptor subtype in neuronal signaling and disease. The elucidation of both its ionotropic and metabotropic signaling pathways provides a deeper understanding of the multifaceted nature of nicotinic cholinergic transmission. This guide serves as a comprehensive resource for the effective utilization of A-84543 in advancing neuroscience research. effective utilization of A-84543 in advancing neuroscience research.

References

- 1. A-84,543 - Wikipedia [en.wikipedia.org]

- 2. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A-841720: A Technical Guide on its Role in Cognitive Function Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-841720 is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] This technical guide provides a comprehensive overview of this compound, with a specific focus on its application and observed effects in preclinical cognitive function studies. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and experimental workflows.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | 9-(Dimethylamino)-3-(hexahydro-1H-azepin-1-yl)-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | [1] |

| CAS Number | 869802-58-4 | [1] |

| Molecular Formula | C₁₇H₂₁N₅OS | [1] |

| Molecular Weight | 343.45 g/mol | [1] |

Mechanism of Action: Non-Competitive mGluR1 Antagonism

This compound exerts its effects by acting as a non-competitive antagonist at the mGluR1.[2] This means it binds to an allosteric site on the receptor, a location distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that prevents its activation, even when glutamate is bound to the orthosteric site. This mechanism effectively blocks the downstream signaling cascade initiated by mGluR1 activation.

mGluR1 Signaling Pathway and this compound Inhibition

The activation of mGluR1, a Gq/11 protein-coupled receptor, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability. This compound, by binding to its allosteric site, prevents this entire cascade from occurring in response to glutamate.

Quantitative Data from Preclinical Studies

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Receptor | Value | Reference |

| IC₅₀ | Human | mGluR1 | 10.7 ± 3.9 nM | [4] |

| IC₅₀ | Rat | mGluR1 | 1.0 ± 0.2 nM | [4] |

| Selectivity | Human | mGluR5 vs mGluR1 | >30-fold | [1] |

Table 2: In Vivo Efficacy in Pain Models and Cognitive Impairment

| Model | Species | Endpoint | ED₅₀ / Dose | Reference |

| CFA-Induced Inflammatory Pain | Rat | Thermal Hyperalgesia | 23 µmol/kg (i.p.) | [4] |

| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | 27 µmol/kg (i.p.) | [4] |

| Y-Maze | Rat | Spontaneous Alternation | Impairment at analgesic doses | [4] |

| Morris Water Maze | Rat | Spatial Learning | Impairment at analgesic doses | [4] |

| Radial-Maze Task | Rat | Spontaneous Alternations | Significant reduction at 3 mg/kg | [5] |

| Contextual Fear Conditioning | Rat | Freezing Behavior | Significant reduction at 10 mg/kg (pre-acquisition) | [5] |

| Passive-Avoidance Task | Rat | Latency to Enter Dark Box | Significant reduction at 10 mg/kg (pre-acquisition) | [5] |

Experimental Protocols in Cognitive Function Studies

While specific, granular details from the original studies on this compound are not fully available in the public domain, the following sections outline the general, standardized protocols for the key behavioral assays used to assess the cognitive effects of this compound.

Y-Maze Test for Spontaneous Alternation

This test is used to assess spatial working memory.

Apparatus: A Y-shaped maze with three identical arms.

Procedure:

-

The animal is placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).

-

The sequence of arm entries is recorded.

-

A spontaneous alternation is defined as consecutive entries into three different arms.

-

The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

This compound Administration: The compound is typically administered intraperitoneally (i.p.) at a specified time before the test. Studies on this compound have shown impairment in this task at doses that are effective for analgesia.[4]

Morris Water Maze (MWM) Test

This test assesses spatial learning and memory.

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

Procedure:

-

Acquisition Phase: The animal is placed in the water at different starting locations and must find the hidden platform. The latency to find the platform is recorded over several trials and days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

This compound Administration: this compound has been shown to impair performance in the MWM at analgesic doses, suggesting a negative impact on spatial learning.[4]

Contextual Fear Conditioning

This test assesses associative learning and memory.

Apparatus: A conditioning chamber where an aversive stimulus (e.g., a mild footshock) can be delivered.

Procedure:

-

Training (Day 1): The animal is placed in the conditioning chamber and, after a period of exploration, receives one or more pairings of the context with an unconditioned stimulus (US), such as a footshock.

-